molecular formula C13H17BrN2O3 B14010012 [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol

Katalognummer: B14010012
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: XSGKKMBCMURUEJ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.1897 . This compound is characterized by its unique structure, which includes a brominated aniline group and a nitro group attached to a cyclopentyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol involves several steps. One common synthetic route includes the bromination of aniline, followed by nitration to introduce the nitro group. The resulting compound is then reacted with cyclopentylmethanol under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated aniline group can interact with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C13H17BrN2O3

Molekulargewicht

329.19 g/mol

IUPAC-Name

[(1R,3S)-3-[(5-bromo-2-nitroanilino)methyl]cyclopentyl]methanol

InChI

InChI=1S/C13H17BrN2O3/c14-11-3-4-13(16(18)19)12(6-11)15-7-9-1-2-10(5-9)8-17/h3-4,6,9-10,15,17H,1-2,5,7-8H2/t9-,10+/m0/s1

InChI-Schlüssel

XSGKKMBCMURUEJ-VHSXEESVSA-N

Isomerische SMILES

C1C[C@H](C[C@H]1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO

Kanonische SMILES

C1CC(CC1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.